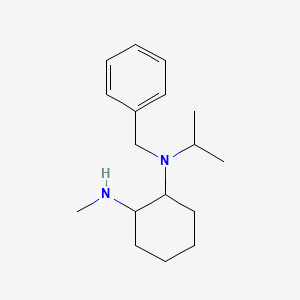

N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,2-diamine

Description

N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,2-diamine is a tertiary diamine featuring a cyclohexane backbone substituted with benzyl, isopropyl, and methyl groups. This compound’s structural complexity arises from its stereochemistry and bulky substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-N-benzyl-1-N-methyl-2-N-propan-2-ylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2/c1-14(2)19(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)18-3/h4-6,9-10,14,16-18H,7-8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKQBFSTIDIKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Cyclohexane-1,2-diamine Precursors

A primary route involves the sequential alkylation of cyclohexane-1,2-diamine. In a method analogous to the synthesis of N-benzyl-N-isopropylpivaloylamide, benzyl halides react with isopropylamine in a two-phase system comprising toluene and aqueous sodium hydroxide. The benzyl halide (e.g., benzyl chloride) undergoes nucleophilic substitution with isopropylamine, forming N-benzyl-N-isopropylamine as an intermediate. Subsequent methylation of the remaining amine group is achieved using methyl iodide or dimethyl sulfate under basic conditions.

Critical parameters include:

-

Stoichiometry : A 2:1 molar ratio of isopropylamine to benzyl halide ensures minimal di-alkylation byproducts.

-

Temperature : Reactions proceed optimally at 40°C, balancing reaction rate and side-product formation.

-

Phase separation : The use of toluene and aqueous NaOH facilitates efficient isolation of the organic phase, reducing emulsion formation.

Reductive Amination of Cyclohexanone Derivatives

Optimization of Reaction Conditions

Temperature and Time Dependence

Controlled studies from patent EP0065804B1 demonstrate that alkylation reactions achieve >90% conversion within 2–3 hours at 40°C. Prolonged heating (>4 hours) risks hydrolysis of the benzyl halide, particularly in aqueous-organic biphasic systems. For reductive amination, temperatures between 50–70°C are optimal, with reaction completion verified via halide content analysis in the aqueous phase.

Solvent and Base Selection

The choice of solvent profoundly impacts yield and purity:

-

Toluene : Preferred for its immiscibility with water and ability to dissolve organic intermediates.

-

Methanol/Ethanol : Facilitate hydrogenation and subsequent crystallization.

Strong bases such as sodium hydroxide (15–20% aqueous solution) neutralize hydrohalic acid byproducts, preventing side reactions. Excess base (1.25–1.8× stoichiometric) ensures alkaline conditions post-reaction, crucial for stabilizing amine intermediates.

Purification and Isolation Techniques

Distillation and Crystallization

Vacuum distillation effectively isolates N-benzyl-N-isopropylamine from the organic phase, achieving >95% purity. Subsequent methylation products are purified via solvent-mediated crystallization. For instance, a protocol adapted from WO2018193482A1 employs sequential washes with chilled isopropyl alcohol and acetone to remove residual salts, followed by recrystallization in methanol-ethanol mixtures.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl or isopropyl groups are replaced by other functional groups using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium azide, alkyl halides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,2-diamine is , with a molecular weight of approximately 250.39 g/mol. The compound features a cyclohexane ring substituted with benzyl, isopropyl, and methyl groups on the nitrogen atoms, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry Applications

Anticonvulsant Activity

Research indicates that derivatives of benzyl-substituted diamines exhibit anticonvulsant properties. For example, related compounds have shown effectiveness in maximal electroshock seizure (MES) models, suggesting potential for developing new anticonvulsants . The structure-activity relationship (SAR) studies highlight that modifications at the nitrogen atoms can enhance anticonvulsant efficacy.

Anticancer Properties

this compound has been investigated for its anticancer activity. Similar compounds have demonstrated the ability to induce apoptosis in various cancer cell lines through mechanisms involving reactive nitrogen species . This positions the compound as a candidate for further development in cancer therapeutics.

Neuropharmacological Effects

Compounds with structural similarities to this compound have been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are critical for neurobiology. This interaction suggests potential applications in treating neurodegenerative diseases .

Catalytic Applications

Ligand in Catalysis

this compound serves as an effective ligand in various catalytic reactions. Its ability to coordinate with transition metals enhances reaction rates and selectivity in processes such as copper-catalyzed C-N coupling reactions . This application is crucial for synthesizing complex organic molecules efficiently.

Case Studies and Research Findings

Case Study 1: Anticancer Activity Assessment

In a study examining structurally similar compounds, researchers found that certain derivatives induced significant apoptosis in human cancer cell lines. These findings support the hypothesis that modifications to the diamine structure can enhance anticancer activity .

Case Study 2: Neuropharmacological Interaction

Another study focused on the interaction of similar diamines with nAChRs, revealing that specific substitutions could improve binding affinity and efficacy as potential therapeutic agents for cognitive disorders .

Mechanism of Action

The mechanism of action of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

The bis(2,2-dimethylpropyl) analog exhibits even greater rigidity, which may improve enantioselectivity but reduce solubility.

Electronic Properties: Cyclopropyl substituents introduce ring strain and unique electronic effects, differing from the isopropyl group’s inductive effects. Hydroxyl-containing benzamide derivatives enable hydrogen bonding and metal coordination, unlike the non-polar substituents in the target compound.

Applications :

- The target compound’s balance of lipophilicity and steric bulk makes it suitable for hydrophobic reaction environments or as a ligand in transition-metal catalysis.

- Discontinued analogs (e.g., cyclopropyl variant ) may have faced challenges in stability or synthetic scalability.

Research Findings and Challenges

- Structural Characterization : X-ray crystallography (e.g., SHELX programs ) and spectroscopic techniques (NMR, IR) are critical for confirming stereochemistry and substituent arrangement.

- Limitations : Discontinuation of certain analogs suggests synthetic or commercial viability issues. Comparative data on reactivity or catalytic performance are sparse, necessitating further experimental studies.

Biological Activity

N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,2-diamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C15H24N2

- Molecular Weight : 248.37 g/mol

- Functional Groups : Contains amine groups and a cyclohexane ring, contributing to its unique reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its role as a ligand in biochemical assays. The compound interacts with various molecular targets, including enzymes and receptors, leading to modulation of their activities. This interaction can result in diverse biochemical effects, which are context-dependent based on the specific application.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways.

Anticonvulsant Activity

Research has indicated that related compounds in the benzyl amine class exhibit anticonvulsant properties. For instance, studies on N'-benzyl 2-amino acetamides have shown promising results in animal models for seizure control, suggesting potential parallels for this compound.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that similar structures exhibit significant antibacterial activity against various pathogens.

Case Studies

- Anticonvulsant Efficacy : A study demonstrated that certain derivatives of benzyl amines exhibited superior anticonvulsant effects compared to traditional treatments like phenobarbital. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing substituents enhanced activity significantly .

- Antimicrobial Testing : Another investigation into the antimicrobial activity of structurally similar compounds found that they were effective against multidrug-resistant strains of bacteria, highlighting the potential of this compound as a lead compound for further development .

Applications in Research and Industry

This compound has several applications:

- Pharmaceutical Development : Used as an intermediate in synthesizing new therapeutic agents.

- Biochemical Assays : Explored for its role as a ligand in various assays.

- Specialty Chemicals Production : Serves as a building block for more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,2-diamine with high purity?

- Methodological Answer : Synthesis requires sequential alkylation of the cyclohexane-1,2-diamine core. First, protect one amine group (e.g., using a benzyl chloroformate reagent) to ensure regioselectivity. Introduce substituents stepwise: isopropyl groups via nucleophilic substitution (e.g., alkyl halides) and methyl groups using reductive amination. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Monitor reaction progress by TLC and confirm purity via (e.g., absence of residual amine protons) .

Q. How can NMR spectroscopy confirm structural integrity and enantiopurity of this compound?

- Methodological Answer : Use and to verify substitution patterns (e.g., integration ratios for benzyl, isopropyl, and methyl groups). For enantiopurity, employ chiral derivatization: react the diamine with a chiral auxiliary (e.g., (R)-Mosher’s acid chloride) to form diastereomers. Analyze splitting patterns or integrate distinct peaks to calculate enantiomeric excess (ee). Comparative integration of diastereomeric signals at 400 MHz or higher resolution ensures accuracy .

Advanced Research Questions

Q. What crystallographic strategies resolve the absolute configuration of this compound, especially with potential centrosymmetric pitfalls?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Employ the Flack parameter () for enantiomorph-polarity estimation, as it avoids false indications in near-centrosymmetric structures. Compare experimental and calculated Bijvoet differences. Visualize molecular packing and hydrogen bonding via ORTEP-3 to validate stereochemistry. Note: SHELX programs are robust for small-molecule refinement, but high-resolution data (>1.0 Å) minimizes errors .

Q. How do steric/electronic effects of substituents influence coordination behavior in catalytic applications?

- Methodological Answer : Design ligand-metal complexes (e.g., with Cu or Pd) and compare catalytic efficiency in model reactions (e.g., asymmetric allylic alkylation). Use kinetic studies (UV-Vis, GC-MS) to correlate substituent bulk (isopropyl vs. methyl) with turnover frequency. For electronic effects, employ Hammett plots by synthesizing analogs with electron-withdrawing/donating groups. X-ray absorption spectroscopy (XAS) can probe metal-ligand bond lengths and electronic environments .

Q. In antimicrobial studies, what experimental controls are critical for evaluating structure-activity relationships (SAR)?

- Methodological Answer : Use agar dilution or broth microdilution (MIC assays) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and vehicle controls (DMSO). Compare activity with symmetric analogs (e.g., N,N'-bis-phenyl derivatives) to isolate the impact of asymmetric substitution. Statistical analysis (ANOVA) of zone-of-inhibition data identifies significant SAR trends. Note: Nitro-substituted analogs in related diamines show enhanced activity, suggesting substituent polarity matters .

Q. How to resolve discrepancies in catalytic activity data caused by diastereomeric impurities?

- Methodological Answer : Perform chiral HPLC (e.g., Chiralpak IA column) to quantify diastereomer ratios. Repetitive recrystallization (hexane/ethyl acetate) isolates the dominant isomer. Validate purity via melting point analysis and . Re-test catalytic performance under standardized conditions (temperature, solvent). Cross-reference with crystallographic data to confirm isomer identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.